REACTION_CXSMILES
|
C=C[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C(=CC=CC=4)N=CC=3)N(CC2)C1.[CH2:23]([CH:29]([N:33]1[CH:37]=[C:36]([N+:38]([O-:40])=[O:39])[N:35]=[CH:34]1)[C:30]([OH:32])=[O:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].Cl>O.C(N(CC)CC)C.C(O)C>[CH2:23]([C@@H:29]([N:33]1[CH:37]=[C:36]([N+:38]([O-:40])=[O:39])[N:35]=[CH:34]1)[C:30]([OH:32])=[O:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]
|
Name
|
(-)-cinchonidine
|
Quantity
|
5.89 g
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
racemic mixture
|
Quantity
|
10.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(C(=O)O)N1C=NC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.78 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to about 40°-45° C
|
Type
|
TEMPERATURE
|
Details
|
to cool gradually to ambient temperature with slow stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated salt was filtered
|
Type
|
WASH
|
Details
|
washed with about 30 mL of ethanol --H2O(1:2)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in vacuo to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)[C@H](C(=O)O)N1C=NC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=C[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C(=CC=CC=4)N=CC=3)N(CC2)C1.[CH2:23]([CH:29]([N:33]1[CH:37]=[C:36]([N+:38]([O-:40])=[O:39])[N:35]=[CH:34]1)[C:30]([OH:32])=[O:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].Cl>O.C(N(CC)CC)C.C(O)C>[CH2:23]([C@@H:29]([N:33]1[CH:37]=[C:36]([N+:38]([O-:40])=[O:39])[N:35]=[CH:34]1)[C:30]([OH:32])=[O:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]
|
Name
|
(-)-cinchonidine
|
Quantity
|
5.89 g
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
racemic mixture
|
Quantity
|
10.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(C(=O)O)N1C=NC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.78 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to about 40°-45° C
|
Type
|
TEMPERATURE
|
Details
|
to cool gradually to ambient temperature with slow stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated salt was filtered
|
Type
|
WASH
|
Details
|
washed with about 30 mL of ethanol --H2O(1:2)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in vacuo to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)[C@H](C(=O)O)N1C=NC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |